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Ethyl 4-hydroxybutanoate

Forensic Toxicology Analytical Chemistry GHB/GBL Detection

Ethyl 4-hydroxybutanoate (CAS 999-10-0), also known as ethyl 4-hydroxybutyrate, is a fatty acid ester with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol. It is a clear, colorless liquid characterized by a caramel-like odor and is classified as a volatile ethyl ester naturally produced by yeast during fermentation.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 999-10-0
Cat. No. B1330753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxybutanoate
CAS999-10-0
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCO
InChIInChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3
InChIKeyAYPJVXQBVHCUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxybutanoate (CAS 999-10-0): Sourcing Guide for Forensic Marker, Polymer Intermediate, and Flavor Research Applications


Ethyl 4-hydroxybutanoate (CAS 999-10-0), also known as ethyl 4-hydroxybutyrate, is a fatty acid ester with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol [1]. It is a clear, colorless liquid characterized by a caramel-like odor and is classified as a volatile ethyl ester naturally produced by yeast during fermentation [2]. This compound serves as an analytical marker for the co-ingestion of GHB/GBL with ethanol, a key intermediate in poly(ester ether) synthesis, and a flavor constituent in fermented beverages [2][3][4].

Forensic GHB/GBL-alcohol co-consumption marker analysis via LC-MS/MS
Polymer Poly(ester ether) intermediate and polyurethane research
Flavor Caramel-note volatile profiling in fermented beverages

Why Ethyl 4-Hydroxybutanoate Cannot Be Substituted by Generic 4-Hydroxybutyrate Esters or GHB Analogs in Key Applications


Generic substitution with other 4-hydroxybutyrate esters (e.g., methyl 4-hydroxybutyrate) or GHB precursors (e.g., gamma-butyrolactone, 1,4-butanediol) fails in application-critical contexts due to distinct analytical detectability profiles, divergent polymer intermediate behavior, and unique organoleptic properties. The ethyl ester moiety confers specific retention time characteristics for gas chromatography-mass spectrometry (GC-MS) confirmation and distinct aroma attributes compared to methyl or propyl analogs [1]. Furthermore, as a forensic marker, ethyl 4-hydroxybutanoate is specifically formed via the transesterification reaction between ethanol and GHB/GBL, a reaction that does not occur with non-ethanol solvents or other alcohols, making it uniquely diagnostic for alcohol co-consumption [2].

Marker formation mechanism

Methyl or propyl analogs do not form via ethanol transesterification, limiting forensic marker specificity for alcohol co-consumption.

Chromatographic behavior

Ethyl ester retention characteristics differ from other alkyl esters; substitution risks co-elution or misidentification in GC methods.

Sensory profile

Caramel odor cannot be replicated by non-hydroxylated fruity esters; organoleptic substitution alters intended flavor composition.

Quantitative Evidence Guide: Differentiating Ethyl 4-Hydroxybutanoate from Closest Analogs in Forensic, Polymer, and Sensory Applications


Forensic Marker Specificity: Ethyl 4-Hydroxybutanoate Detection Limits vs. Methyl 4-Hydroxybutyrate in Alcoholic Beverage Matrices

In the forensic detection of drug-facilitated crimes involving GHB/GBL and alcohol co-consumption, ethyl 4-hydroxybutanoate provides a unique marker that methyl 4-hydroxybutyrate cannot replicate. A validated LC-MS/MS method achieved a limit of detection (LoD) of 3.4 ng/mL for ethyl 4-hydroxybutanoate in alcoholic beverages, compared to 5.8 ng/mL for methyl 4-hydroxybutyrate [1]. Ethyl 4-hydroxybutanoate occurs naturally in wine at concentrations up to approximately 3980 ng/mL and can be distinguished from exogenous spikes resulting from GHB/GBL adulteration followed by ethanol transesterification [1].

Forensic Marker LoD
Head-to-head
Ethyl ester LoD 3.4 ng/mL
Methyl analog LoD 5.8 ng/mL
Supports forensic marker detection in ethanol matrix
LC-QqQ-MS, alcoholic beverage matrices
Forensic Toxicology Analytical Chemistry GHB/GBL Detection

Gas Chromatographic Retention Index Differentiation on Polar Columns: Ethyl 4-Hydroxybutanoate vs. Ethyl Butyrate and Ethyl 3-Hydroxybutyrate

Ethyl 4-hydroxybutanoate exhibits a distinct gas chromatographic retention index that separates it from structurally similar ethyl esters, enabling unambiguous identification in complex volatile mixtures. On a DB-Wax polar capillary column, ethyl 4-hydroxybutanoate has a Van Den Dool and Kratz retention index (RI) of 1819 [1]. This value differs significantly from ethyl butyrate (no hydroxyl group) and ethyl 3-hydroxybutyrate (hydroxyl at C3 position), which have lower retention indices due to reduced hydrogen-bonding capacity with the stationary phase [2].

GC Retention Index
Class-level
1819
RI (DB-Wax polar column)
Enables chromatographic resolution from co-occurring esters
H₂ carrier gas, temperature program
Gas Chromatography Volatile Compound Analysis Wine Chemistry

Polymer Intermediate Functionality: 2-Hydroxyethyl 4-Hydroxybutyrate vs. Direct γ-Butyrolactone Polymerization

Ethyl 4-hydroxybutanoate serves as a model compound validating the polymerization mechanism of γ-butyrolactone with diols, with its structural analog (2-hydroxyethyl 4-hydroxybutyrate) demonstrated as the essential intermediate in poly(ester ether) synthesis. When 2-hydroxyethyl 4-hydroxybutyrate was prepared and polymerized under identical conditions, the resulting polymer consisted of a single repeating unit, confirming it as the true intermediate [1]. In contrast, direct polymerization of γ-butyrolactone alone does not proceed under these acidic conditions without a diol co-reactant to form the hydroxyalkyl 4-hydroxybutyrate intermediate [2].

Polymer Intermediate
Reported
2-Hydroxyethyl 4-hydroxybutyrate polymerizes to single repeating unit Direct γ-butyrolactone alone: no polymerization
Confirms polyester intermediate mechanism
Acidic catalyst, reflux in xylene
Polymer Chemistry Polyester Synthesis Polyurethane Elastomers

Sensory Differentiation: Caramel Odor Profile of Ethyl 4-Hydroxybutanoate vs. Fruity Profile of Ethyl Butyrate

Ethyl 4-hydroxybutanoate imparts a distinct caramel-like odor profile that differentiates it from non-hydroxylated ethyl esters commonly used in flavor and fragrance applications. The compound is characterized as having a caramel odor type, specifically described as caramel at 100% concentration [1]. In contrast, ethyl butyrate (C6H12O2, lacking the 4-hydroxyl group) exhibits a fruity, pineapple-like aroma [2]. This organoleptic divergence arises from the terminal hydroxyl group in ethyl 4-hydroxybutanoate, which alters hydrogen-bonding capacity and volatility compared to simple fatty acid ethyl esters.

Sensory Profile
Class-level
Ethyl 4-hydroxybutanoate Caramel
Ethyl butyrate (non‑hydroxylated) Fruity
Supports caramel note formulation screening
Organoleptic evaluation at 100% conc.
Flavor Chemistry Organoleptic Analysis Fermentation Science

Optimal Procurement Scenarios for Ethyl 4-Hydroxybutanoate Based on Verified Differentiation Evidence


Forensic Toxicology: GHB/GBL-Alcohol Co-Consumption Marker Analysis

Procure ethyl 4-hydroxybutanoate as an analytical reference standard for LC-MS/MS method development and validation in drug-facilitated crime investigations. The compound's LoD of 3.4 ng/mL in alcoholic beverages provides superior sensitivity compared to methyl 4-hydroxybutyrate (5.8 ng/mL), enabling detection of GHB/GBL adulteration when ethanol is the co-consumed beverage matrix [1]. Its natural occurrence in wine (up to ~3980 ng/mL) requires baseline characterization, but concentrations in DFC simulation experiments exceed natural levels, supporting its utility as a marker for exogenous GHB/GBL administration with alcohol co-ingestion [1].

Polymer Research: Poly(ester ether) Intermediate Studies

Source ethyl 4-hydroxybutanoate as a model substrate for investigating the polymerization mechanism of γ-butyrolactone with diols under acidic catalysis. The compound's structural analog (2-hydroxyethyl 4-hydroxybutyrate) has been confirmed as the essential intermediate yielding polymers with single repeating units, a characteristic not achievable through direct γ-butyrolactone polymerization without diol co-reactants [2]. This material supports research into degradable poly(ester ether)s and polyurethane elastomers where controlled ester-ether backbone architecture is critical.

Wine and Fermentation Chemistry: Volatile Ester Profiling

Acquire ethyl 4-hydroxybutanoate as a reference compound for GC-MS identification and quantification in fermented beverage analysis. Its distinct retention index (RI = 1819 on DB-Wax polar column) enables chromatographic resolution from structurally similar esters such as ethyl butyrate, preventing misidentification in complex wine volatile profiles [3]. The compound's documented presence in wine and strawberry fruit, coupled with its concentration correlation with pH (pH 2.9-3.7, n=29) and GHB content in beverages, makes it valuable for fermentation process monitoring and wine authentication studies [1].

Flavor and Fragrance Development: Caramel Note Formulation

Procure ethyl 4-hydroxybutanoate as a caramel-type odorant for flavor and fragrance compositions where a non-fruity, sweet brown note is required. Its caramel odor profile at 100% concentration distinguishes it from fruity esters like ethyl butyrate, providing formulators with a hydroxylated ester option that imparts reduced volatility (estimated vapor pressure 0.062 mmHg at 25°C) and distinct hydrogen-bonding characteristics compared to non-hydroxylated analogs [4]. The compound's water solubility (estimated 220 g/L) further supports aqueous-based flavor delivery systems where hydrophobic esters would phase-separate [5].

Application
Selection Property
Validation Focus
GHB/GBL-alcohol co-consumption marker analysis
Ethanol-specific transesterification marker
LoD and matrix specificity in beverages
Poly(ester ether) intermediate research
Hydroxyalkyl 4-hydroxybutyrate backbone
Polymerization mechanism and repeating-unit architecture
Volatile ester profiling in fermented beverages
Distinct polar-column retention index
Chromatographic resolution from co-eluting esters
Caramel-note flavor and fragrance development
Caramel odor profile (non-fruity)
Organoleptic differentiation from fruity ethyl esters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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